3-((4-Methyl-1-piperazinyl)methyl)-5-(3-phenyl-2-propenylidene)-2-thioxo-4-thiazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-((4-Methyl-1-piperazinyl)methyl)-5-(3-phenyl-2-propenylidene)-2-thioxo-4-thiazolidinone” is a synthetic organic compound that belongs to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, with its unique structure, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-((4-Methyl-1-piperazinyl)methyl)-5-(3-phenyl-2-propenylidene)-2-thioxo-4-thiazolidinone” typically involves the following steps:
Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by the reaction of a thiourea derivative with an α-halo acid.
Introduction of Piperazine Moiety: The piperazine moiety can be introduced through a nucleophilic substitution reaction using 4-methylpiperazine.
Formation of Propenylidene Group: The propenylidene group can be introduced via a condensation reaction with cinnamaldehyde.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the propenylidene group, converting it to a saturated alkyl chain.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the piperazine or phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated alkyl derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic agent for treating infections, inflammation, or cancer.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, thiazolidinones exert their effects by interacting with enzymes or receptors, leading to inhibition or activation of specific pathways. The piperazine moiety may enhance binding affinity to certain biological targets, while the propenylidene group may contribute to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Thiazolidinones: Various derivatives with antimicrobial, anti-inflammatory, and anticancer activities.
Piperazine Derivatives: Widely used in pharmaceuticals for their diverse biological activities.
Uniqueness
“3-((4-Methyl-1-piperazinyl)methyl)-5-(3-phenyl-2-propenylidene)-2-thioxo-4-thiazolidinone” is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
86650-18-2 |
---|---|
Molecular Formula |
C18H21N3OS2 |
Molecular Weight |
359.5 g/mol |
IUPAC Name |
(5E)-3-[(4-methylpiperazin-1-yl)methyl]-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H21N3OS2/c1-19-10-12-20(13-11-19)14-21-17(22)16(24-18(21)23)9-5-8-15-6-3-2-4-7-15/h2-9H,10-14H2,1H3/b8-5+,16-9+ |
InChI Key |
OJKUCELCGIGWAP-ZCPHBQKFSA-N |
Isomeric SMILES |
CN1CCN(CC1)CN2C(=O)/C(=C\C=C\C3=CC=CC=C3)/SC2=S |
Canonical SMILES |
CN1CCN(CC1)CN2C(=O)C(=CC=CC3=CC=CC=C3)SC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.